molecular formula C21H19N3O3 B11029794 3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide

3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide

Cat. No.: B11029794
M. Wt: 361.4 g/mol
InChI Key: BNXPFMVERASCRT-UHFFFAOYSA-N
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Description

3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound has garnered interest due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific solvents like tetrahydrofuran and catalysts to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and purification techniques are crucial to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide involves its interaction with various molecular targets. It has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This can result in altered nerve transmission and potential neurotoxic effects . The compound’s structure allows it to interact with reactive oxygen species, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide stands out due to its unique combination of a pyrazole ring with a tetrahydropyrano structure.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

3-methyl-N-(3-methylphenyl)-6-oxo-1-phenyl-4,5-dihydropyrano[2,3-c]pyrazole-4-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-13-7-6-8-15(11-13)22-20(26)17-12-18(25)27-21-19(17)14(2)23-24(21)16-9-4-3-5-10-16/h3-11,17H,12H2,1-2H3,(H,22,26)

InChI Key

BNXPFMVERASCRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CC(=O)OC3=C2C(=NN3C4=CC=CC=C4)C

Origin of Product

United States

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